4-Iodo-2,6-bis(isopropyl)phenol
Overview
Description
4-Iodo-2,6-diisopropyl-phenol is an aromatic organic compound characterized by the presence of iodine and isopropyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,6-diisopropyl-phenol typically involves the iodination of 2,6-diisopropylphenol. One common method is the reaction of 2,6-diisopropylphenol with iodine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the hydroxyl group .
Industrial Production Methods
Industrial production of 4-Iodo-2,6-diisopropyl-phenol may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 4-Iodo-2,6-diisopropyl-phenol .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2,6-diisopropyl-phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of quinones or hydroquinones.
Coupling: Formation of biaryl compounds or other complex aromatic structures.
Scientific Research Applications
4-Iodo-2,6-diisopropyl-phenol has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in biochemical assays and studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 4-Iodo-2,6-diisopropyl-phenol involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of gamma-aminobutyric acid type A (GABAA) receptors, similar to the general anesthetic propofol. 4-Iodo-2,6-diisopropyl-phenol exhibits distinct pharmacological properties, such as anticonvulsant effects without sedative or anesthetic properties .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacking the isopropyl groups.
2-Iodophenol and 3-Iodophenol: Isomers with iodine substitution at different positions on the phenol ring.
Uniqueness
4-Iodo-2,6-diisopropyl-phenol is unique due to the presence of both iodine and isopropyl groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-iodo-2,6-di(propan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJHJCFWTNRPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432353 | |
Record name | 4-Iodopropofol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169255-48-5 | |
Record name | 4-Iodo-2,6-bis(1-methylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169255-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodopropofol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis(isopropyl)-4-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Iodo-2,6-bis(isopropyl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WD5JT8TB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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